molecular formula C8H10BrN B1281281 4-Bromo-3,5-dimethylaniline CAS No. 59557-90-3

4-Bromo-3,5-dimethylaniline

Cat. No.: B1281281
CAS No.: 59557-90-3
M. Wt: 200.08 g/mol
InChI Key: OGBPXDJLNYCSJH-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms at the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom at the 4 position is replaced by a bromine atom. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylaniline typically involves the bromination of 3,5-dimethylaniline. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylaniline undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

    Electrophilic Substitution: Products depend on the electrophile used.

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

Scientific Research Applications

4-Bromo-3,5-dimethylaniline is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. The pathways involved include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the reaction conditions .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3,5-dimethylaniline is unique due to its specific substitution pattern, which affects its chemical reactivity and applications. The presence of both bromine and methyl groups at specific positions on the benzene ring makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-bromo-3,5-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBPXDJLNYCSJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00495578
Record name 4-Bromo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-90-3
Record name 4-Bromo-3,5-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00495578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

153 g of tin dichloro dihydrate (678 mmol) are added to 1.7 l of conc. HCl and heated to about 50° C. 26 g (113 mmol) of 2-bromo-1,3-dimethyl-5-nitrobenzene (Example II) are added. The suspension is heated at about 70° C. for 20 min. It is then allowed to cool slowly to room temperature. The precipitated white solid is filtered off and washed with cold acetone. The resulting hydrochloride is taken up in 1 N NaOH, briefly stirred and extracted 5 times with ethyl acetate. The organic phases are combined and dried over sodium sulphate, and the solvent is removed in vacuo.
[Compound]
Name
tin dichloro dihydrate
Quantity
153 g
Type
reactant
Reaction Step One
Name
Quantity
1.7 L
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3,5-dimethyl-phenylamine (400 mg) in THF (35 mL) was added n-BuLi (1.45 mL, 2.5 M solution in hexane) at −78° C. The mixture was stirred at −78° C. for 20 min, allowed to warm up to −40° C. for 5 min, and then was cooled down to −78° C. again. After 10 min, B(OMe)3 (0.4 mL) was added dropwise. The mixture was stirred at −78° C. for 2.5 h, warmed up to 10° C. slowly, and then was cooled down to −78° C. again. Bromine (0.185 mL) was added dropwise to the mixture. The mixture was stirred at −78° C. for 1.5 h, and allowed to warm up to 0° C. for 1 h. The reaction was quenched with saturated NaHCO3 aqueous solution and 20% Na2S2O3 aqueous solution. The aqueous layer was extracted with EtOAc, and the organic extracts were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The crude product was purified by column chromatography (SiO2, EtOAc:Hexane=5:95 to 40:60) to give 4-bromo-3,5-dimethyl-phenylamine as a white solid: MS (m/z) 200 (M+1); 1H NMR (CDCl3, 400 MHz) δ 6.43 (s, 2H), 3.52 (s, 2H), 2.31 (s, 6H).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
0.185 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3,5-dimethylaniline
Reactant of Route 2
4-Bromo-3,5-dimethylaniline
Reactant of Route 3
4-Bromo-3,5-dimethylaniline
Reactant of Route 4
4-Bromo-3,5-dimethylaniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-3,5-dimethylaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-3,5-dimethylaniline

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